molecular formula C8H12O3 B1583438 4-Oxocyclohexyl acetate CAS No. 41043-88-3

4-Oxocyclohexyl acetate

Cat. No. B1583438
CAS RN: 41043-88-3
M. Wt: 156.18 g/mol
InChI Key: YBMRTOLIRJUOPL-UHFFFAOYSA-N
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Description

4-Oxocyclohexyl acetate is a chemical compound with the CAS Number: 41043-88-3 . It has a molecular weight of 156.18 and its IUPAC name is 4-oxocyclohexyl acetate . It is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for 4-Oxocyclohexyl acetate is 1S/C8H12O3/c1-6(9)11-8-4-2-7(10)3-5-8/h8H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Oxocyclohexyl acetate is a liquid at room temperature . It has a molecular weight of 156.18 .

Scientific Research Applications

Medicinal Intermediate Synthesis

4-Oxocyclohexyl acetate is utilized in the synthesis of medicinal intermediates. For instance, Yin Xian-qing (2006) demonstrated the use of Jones reagent as an oxidant for synthesizing N-(4-oxocyclohexyl) acetamid, a medicinal intermediate. This approach offers mild and controllable reaction conditions, significant time efficiency, and stable yield (Yin Xian-qing, 2006).

Antiviral Compound Synthesis

In the field of antiviral research, 4-oxocyclohexyl acetate plays a role in synthesizing nucleoside analogues with antiviral potential. Mantione et al. (2016) reported the use of racemic 4-oxocyclopent-2-en-1-yl acetate for creating nucleoside analogues with pyrimidine and purine heterobases, yielding compounds active against viruses like HPV (Mantione et al., 2016).

Organic Synthesis and Polymerization

The compound is also significant in organic synthesis and polymerization processes. Minuti et al. (1993) demonstrated the use of 4-oxo-2-cyclopentenyl acetate in Tandem Diels-Alder Reaction under aluminum chloride catalysis, which is an efficient method for synthesizing hydrofluorenones (Minuti et al., 1993). Bouchékif et al. (2008) explored its use in the cationic ring-opening polymerization of oxetane, demonstrating its role in producing polymers with predictable molecular weight and narrow distribution (Bouchékif et al., 2008).

Environmental and Pharmaceutical Research

In environmental and pharmaceutical research contexts, 4-oxocyclohexyl acetate is used in studies related to the stability and degradation of chemicals. For example, Yang et al. (2017) investigated the use of acetate in stimulating the degradation of 2,4-dichlorophenoxyacetic acid under methanogenic conditions, providing insights into soil remediation strategies (Yang et al., 2017). Saad et al. (2019) developed an HPLC method for studying the stability of Oxyclozanide, a veterinary medicine, and its degradation under various conditions, demonstrating the utility of 4-oxocyclohexyl acetate in such assessments (Saad et al., 2019).

Safety And Hazards

The safety information for 4-Oxocyclohexyl acetate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(4-oxocyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)11-8-4-2-7(10)3-5-8/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMRTOLIRJUOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340581
Record name 4-Oxocyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclohexyl acetate

CAS RN

41043-88-3
Record name 4-(Acetyloxy)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41043-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxocyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A O'Byrne, C Murray, D Keegan, C Palacio… - Organic & …, 2010 - pubs.rsc.org
… Thus, (+)-16 and the acetate of its enantiomer, (–)-(1R,2S)-2-(3,4-dimethoxybenzylthio)-4-oxocyclohexyl acetate, (–)-17 were isolated in 98% enantiomeric excess. Based on the 1,4-…
Number of citations: 37 pubs.rsc.org
M Fragoso-Serrano, G Figueroa-González… - Journal of Natural …, 2012 - ACS Publications
Commercial preparations of the Mexican herbal drug known as “miracle tea” (Packera candidissima and P. bellidifolia) have been profiled qualitatively by HPLC and GC-MS. …
Number of citations: 14 pubs.acs.org
N Joyisa - 2018 - ukzn-dspace.ukzn.ac.za
Senecio serratuloides DC of the Asteraceae family is a medicinal plant used in South African traditional medicine for the treatment of skin diseases, sexually transmitted infections (STIs) …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
RO Duthaler, P Mathies, W Petter… - Helvetica chimica …, 1984 - Wiley Online Library
… The octahydrophenanthrenedione 2 could be prepared from 4-oxocyclohexyl acetate (3) in 12 steps (ca. 12% overall yield) as depicted in Scheme 2'). Alkylation of the pyrrolidine-…
Number of citations: 15 onlinelibrary.wiley.com
Y Dong, S Wittlin, K Sriraghavan, J Chollet… - Journal of medicinal …, 2010 - ACS Publications
The structure and stereochemistry of the cyclohexane substituents of analogues of arterolane (OZ277) had little effect on potency against Plasmodium falciparum in vitro. Weak base …
Number of citations: 119 pubs.acs.org
KB Becker, JL Chappuis - Helvetica Chimica Acta, 1980 - Wiley Online Library
The synthesis of 1‐bicyclo[3.2.2]nonene (2) and of 1 (7)‐bicyclo [3.2.2]nonene (3), two isomeric bridged (E)‐cycloheptenes, by intramolecular Wittig reaction is described. These ‘Bredt …
Number of citations: 9 onlinelibrary.wiley.com
S Roda, L Fernandez‐Lopez, M Benedens… - Angewandte …, 2022 - Wiley Online Library
Engineering dual‐function single polypeptide catalysts with two abiotic or biotic catalytic entities (or combinations of both) supporting cascade reactions is becoming an important area …
Number of citations: 17 onlinelibrary.wiley.com
M Gao, M Wang, BH Mock, KD Miller… - Applied Radiation and …, 2008 - Elsevier
Carbon-11 labeled cyclofenil derivatives, [ 11 C]methyl-2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate ([ 11 C]16a), [ 11 C]methyl-4-[bis(4-hydroxyphenyl)methylene]…
Number of citations: 19 www.sciencedirect.com
M Soukup, E Widmer, T Lukáč - Helvetica chimica acta, 1990 - Wiley Online Library
Starting from the readily available, optically active (4R)‐hydroxy‐2,2,6‐trimethylcyclohexanone (2), a new technical synthesis of (3R,3′R)‐zeaxanthin is described. According to a …
Number of citations: 47 onlinelibrary.wiley.com
CF Manful, WA Donaldson - European Journal of Organic …, 2014 - Wiley Online Library
The reaction of tricarbonyl(3‐methylpentadienyl)iron(1+) cation (7) with stabilized carbon nucleophiles affords 4‐methyl‐5‐substituted cyclohexenones. Reaction of 7 with sodium bis[(+)…

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